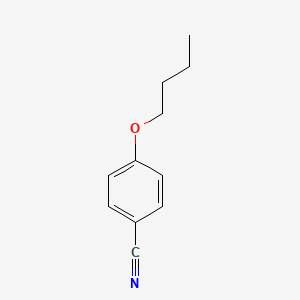4-Butoxybenzonitrile
CAS No.: 5203-14-5
Cat. No.: VC1966505
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5203-14-5 |
|---|---|
| Molecular Formula | C11H13NO |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | 4-butoxybenzonitrile |
| Standard InChI | InChI=1S/C11H13NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7H,2-3,8H2,1H3 |
| Standard InChI Key | RRGQINKVTNAIBB-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C#N |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)C#N |
Introduction
Chemical Identity and Structure
Basic Information
4-Butoxybenzonitrile is an aromatic nitrile compound characterized by a benzene ring with a nitrile (cyano, -C≡N) group at one position and a butoxy group (-OC₄H₉) at the para position. This arrangement gives the molecule unique chemical and physical properties.
The compound is also known by several synonyms, including:
-
P-Butoxybenzonitrile
-
4-N-Butyloxybenzonitrile
-
4-Butyloxybenzonitrile
-
4-Butoxybenzenecarbonitrile
Chemical Identifiers
The table below summarizes the primary chemical identifiers for 4-Butoxybenzonitrile:
| Identifier | Value |
|---|---|
| CAS Registry Number | 5203-14-5 |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| SMILES Notation | CCCCOC1=CC=C(C#N)C=C1 |
| Exact Mass | 175.10 g/mol |
Physical and Chemical Properties
Physical State and Appearance
At room temperature, 4-Butoxybenzonitrile exists as a crystalline solid. The compound is characterized by its distinctive structure combining an aromatic ring with both polar and non-polar components, contributing to its unique physical properties.
Physical Constants
The physical properties of 4-Butoxybenzonitrile are summarized in the following table:
| Property | Value |
|---|---|
| Melting Point | 35°C |
| Boiling Point | 240-244°C |
| Density | 0.999 g/mL at 25°C |
| Refractive Index | n₂₀/D 1.526 |
| Flash Point | >230°F (>110°C) |
| Specific Gravity | 0.999 |
| Appearance | Crystalline solid |
| Solubility | Soluble in most organic solvents; limited solubility in water |
Spectroscopic Properties
While specific spectroscopic data for 4-Butoxybenzonitrile is limited in the provided sources, we can infer its spectral characteristics by comparison with related compounds. The nitrile group typically shows a characteristic absorption band at around 2220-2240 cm⁻¹ in IR spectroscopy, while the aromatic ring and butoxy group would contribute to distinctive patterns in NMR spectroscopy.
Comparative Analysis with Related Compounds
Comparison with Other Alkoxybenzonitriles
The properties of 4-Butoxybenzonitrile can be better understood by comparing it with related compounds such as 4-Methoxybenzonitrile and 4-tert-Butoxybenzonitrile.
| Property | 4-Butoxybenzonitrile | 4-Methoxybenzonitrile | 4-tert-Butoxybenzonitrile |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₃NO | C₈H₇NO | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol | 133.15 g/mol | 175.23 g/mol |
| Melting Point | 35°C | 57-59°C | N/A |
| Boiling Point | 240-244°C | 256.5°C | 281.7°C |
| Density | 0.999 g/mL | 1.1±0.1 g/cm³ | 1.01 g/cm³ |
| Flash Point | >110°C | 104.3±13.7°C | 118.4°C |
The comparison reveals how the length and structure of the alkoxy chain affect the physical properties. The longer butoxy chain in 4-Butoxybenzonitrile leads to a lower melting point compared to the methoxy analog, demonstrating how structural modifications can be used to fine-tune properties for specific applications.
Structure-Property Relationships
The butoxy group at the para position of the benzonitrile ring imparts specific electron-donating properties that influence the reactivity of the nitrile group. This electronic effect is crucial for understanding the compound's behavior in chemical reactions and its potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume